molecular formula C16H26O2 B3267701 (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoic Acid CAS No. 462-66-8

(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoic Acid

Katalognummer B3267701
CAS-Nummer: 462-66-8
Molekulargewicht: 250.38 g/mol
InChI-Schlüssel: FCINNSNPGOGNMQ-YFVJMOTDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(3E,7E)-4,8,12-Trimethyltrideca-1,3,7,11-tetraene”, also known as TMTT, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units . It has a molecular weight of 218.3776 .


Molecular Structure Analysis

The molecular formula of “(3E,7E)-4,8,12-Trimethyltrideca-1,3,7,11-tetraene” is C16H26 . The IUPAC Standard InChIKey is CWLVBFJCJXHUCF-RNPYNJAESA-N .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using TMTT in laboratory experiments include its relatively low cost and the fact that it is a naturally occurring fatty acid. It is also relatively easy to synthesize in the laboratory. However, there are some limitations to using TMTT in laboratory experiments. For example, it is not stable in the presence of light and heat and must be stored in a dark, cool environment. In addition, it is not soluble in water and must be dissolved in an organic solvent such as ethanol or dimethylsulfoxide.

Zukünftige Richtungen

There are a number of potential future directions for research into TMTT. These include further studies into its therapeutic effects, particularly in the area of metabolic and cardiovascular health. In addition, further research could be done into its potential to reduce the risk of cancer and to reduce the risk of age-related diseases. Further research could also be done into its mechanism of action and its biochemical and physiological effects. Finally, further research could be done into the development of new methods of synthesizing TMTT and new methods of delivering it to the body.

Wissenschaftliche Forschungsanwendungen

TMTT has been studied for its potential therapeutic effects, particularly in the area of metabolic and cardiovascular health. Studies have shown that TMTT has anti-inflammatory properties and can reduce the risk of cardiovascular disease. It has also been shown to reduce cholesterol levels and improve glucose metabolism. In addition, TMTT has been studied for its potential to reduce the risk of cancer and to reduce the risk of age-related diseases.

Eigenschaften

IUPAC Name

(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16(17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,17,18)/b14-9+,15-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCINNSNPGOGNMQ-YFVJMOTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCC(=O)O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC(=O)O)/C)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

462-66-8
Record name (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 469 g (2.02 moles) farnesyl cyanide, 287 g potassium hydroxide, 2,500 ml ethanol and 340 ml water were heated under reflux. After 5 hours, the ethanol was evaporated and the residue poured into 10 liters of water. The aqueous solution so obtained was twice extracted with 1 liter diethyl ether, the extracts being discarded, and thereafter acidified with 20% sulfuric acid. Then, the free acid was extracted with diethyl ether. The etheric solution was again washed with water and dried with sodium sulfate. After evaporation of the ether, 419 g (83% of the theoretical) of homofarnesic acid were obtained as a yellow oil.
Name
farnesyl cyanide
Quantity
469 g
Type
reactant
Reaction Step One
Quantity
287 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
340 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoic Acid
Reactant of Route 2
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoic Acid
Reactant of Route 3
Reactant of Route 3
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoic Acid
Reactant of Route 4
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoic Acid
Reactant of Route 5
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoic Acid
Reactant of Route 6
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.